molecular formula C16H12O5S B15119689 3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one

3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B15119689
M. Wt: 316.3 g/mol
InChI Key: WRCHBRIIMAIGDG-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzenesulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxybenzenesulfonyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 3-methoxybenzenesulfonyl chloride with a suitable chromen-2-one derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzenesulfonyl chloride: A precursor used in the synthesis of 3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one.

    4-Methoxybenzenesulfonyl chloride: A similar compound with the methoxy group in a different position.

    3-Fluorobenzenesulfonyl chloride: A related compound with a fluorine substituent instead of a methoxy group.

Uniqueness

This compound is unique due to its specific combination of the chromen-2-one core and the 3-methoxybenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H12O5S

Molecular Weight

316.3 g/mol

IUPAC Name

3-(3-methoxyphenyl)sulfonylchromen-2-one

InChI

InChI=1S/C16H12O5S/c1-20-12-6-4-7-13(10-12)22(18,19)15-9-11-5-2-3-8-14(11)21-16(15)17/h2-10H,1H3

InChI Key

WRCHBRIIMAIGDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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